3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S3/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSZMNJCXNHSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine-2,4-dione core, which can be achieved through the cyclization of cysteine derivatives with carbonyl compounds. The azetidinyl group is then introduced via nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the sulfonylation of the azetidinyl group with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiazolidine-2,4-dione core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the azetidinyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced azetidinyl derivatives, and substituted chlorothiophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is under investigation for its potential as a pharmacophore in drug design. Its structural features suggest possible applications in:
- Anti-inflammatory agents : The sulfonyl group may interact with inflammatory pathways, inhibiting key enzymes involved in inflammation.
- Antimicrobial properties : Similar compounds have exhibited activity against various pathogens, suggesting that this derivative could also possess antimicrobial effects.
- Anticancer research : The ability to modulate cellular signaling pathways positions it as a candidate for cancer therapeutics.
Case Studies
Research has demonstrated that related thiazolidinediones exhibit significant anti-inflammatory and anticancer activities. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting tumor growth and reducing inflammation markers in vitro and in vivo.
Material Science
Organic Electronics
The unique electronic properties of the compound make it a candidate for use in organic electronics. Its ability to form stable structures can be leveraged in:
- Organic light-emitting diodes (OLEDs) : The compound's electronic characteristics could enhance the efficiency of OLED devices.
- Solar cells : Its stability and conductivity may contribute to the development of more efficient organic photovoltaic cells.
Biological Studies
Mechanism of Action
The compound's interactions with biological targets are crucial for understanding its therapeutic potential. Proposed mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
- Receptor Modulation : The ability to bind to specific receptors can influence various cellular pathways, potentially leading to therapeutic effects.
Research Findings
A variety of studies have been conducted on related compounds, highlighting their biological activities:
- Anti-inflammatory Activity : Benzothiazole derivatives have shown efficacy in reducing inflammation through enzyme inhibition.
- Antimicrobial Efficacy : Related compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of success.
- Anticancer Activity : Studies indicate that certain thiazolidinediones can inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action
The mechanism of action of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The azetidinyl group may enhance the compound’s binding affinity and specificity, while the chlorothiophenyl sulfonyl moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Table 1: Structural Comparison of TZD Derivatives
Key Observations:
Azetidine vs. Benzylidene/Coumarinyl Substitutions : Compound A’s azetidine-sulfonyl group introduces conformational rigidity compared to planar benzylidene or coumarinyl substituents in other TZDs. This may influence binding to targets like peroxisome proliferator-activated receptors (PPAR-γ), critical in antidiabetic activity .
Trifluoromethyl vs. Chlorothiophene : The trifluoromethyl benzoyl analog () and Compound A both feature halogenated substituents, but the sulfonyl group in Compound A may improve solubility or hydrogen-bonding interactions in biological systems.
Inferred Pharmacological Profile
While explicit data for Compound A are absent, its structural relatives provide clues:
- Antidiabetic Potential: Pioglitazone derivatives () and benzylidene-TZDs () show PPAR-γ agonism. The sulfonyl group in Compound A may modulate receptor affinity.
- Antimicrobial Activity : TZDs with electron-deficient substituents (e.g., halogenated groups) exhibit enhanced antibacterial effects .
- Antioxidant Effects : Benzylidene-TZDs with hydroxyl/methoxy groups (e.g., 5n in ) demonstrate radical scavenging, but Compound A’s sulfonyl group may reduce this activity.
Biological Activity
The compound 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This compound features a unique structural framework that includes a thiazolidine core, a sulfonyl group, and an azetidine moiety, suggesting potential applications in medicinal chemistry.
Antimicrobial Properties
Thiazolidine derivatives are known for their antimicrobial activities , including antibacterial and antifungal effects. The presence of electron-withdrawing groups such as halogens (e.g., chlorine) on the aromatic ring has been shown to enhance the antimicrobial potential of these compounds. Studies indicate that derivatives with chlorinated phenyl rings exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Activity Type | Target Microorganisms | Reference |
|---|---|---|---|
| 5-Ethylidene-2,4-thiazolidinedione | Antibacterial | E. coli, S. aureus | |
| This compound | Antifungal | C. albicans |
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazolidine derivatives. Compounds similar to this compound have been studied for their ability to inhibit human topoisomerases (hTopo I and II), which are critical enzymes involved in DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .
Case Study: Anticancer Mechanism
In a study investigating novel thiazolidine derivatives, one compound was found to induce apoptosis in MCF-7 breast cancer cells by blocking hTopo I activity. This mechanism underscores the potential of thiazolidine derivatives in developing anticancer agents .
Other Biological Activities
Thiazolidine derivatives are also reported to possess anti-inflammatory and analgesic properties. Their ability to modulate inflammatory pathways suggests they could be beneficial in treating conditions associated with chronic inflammation .
The biological activity of this compound is likely mediated through its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with receptors that regulate inflammatory responses or cell proliferation.
Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.
Q & A
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR workflow :
- Library synthesis : Prepare analogs with Cl, F, or CF substituents and test against kinase targets (e.g., EGFR, VEGFR) .
- Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
